Cloruro de fenilglicina

Descripción general

Descripción

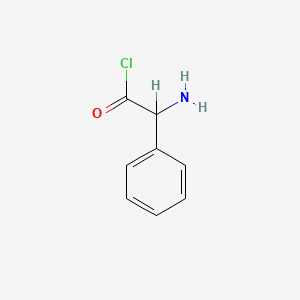

Phenylglycine chloride, also known as Phenylglycine chloride, is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.

The exact mass of the compound Phenylglycine chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenylglycine chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenylglycine chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Productos Naturales Peptídicos

El cloruro de fenilglicina es fundamental en la síntesis de productos naturales peptídicos. Estos incluyen antibióticos glicopéptidos y péptidos lineales y cíclicos biológicamente activos. El papel del compuesto en la biosíntesis de estos péptidos es crucial, especialmente considerando los aspectos estructurales y las propiedades que la fenilglicina imparte al producto final .

Química Medicinal

En química medicinal, el this compound sirve como bloque de construcción para la síntesis de varios productos farmacéuticos. Su importancia se destaca por su incorporación en medicamentos que se dirigen a una variedad de enfermedades, mostrando su versatilidad e importancia en el diseño y desarrollo de fármacos .

Análisis Quiral

El compuesto se utiliza en métodos de análisis quiral, como la espectrometría de masas de ionización por electrospray. Esta aplicación es vital para el análisis cuantitativo de fenilglicina quiral, lo cual es importante para comprender la farmacocinética y la farmacodinámica de varios fármacos .

Síntesis Enantioselectiva

El this compound se emplea en la síntesis enantioselectiva de aminoácidos. Este proceso es esencial para crear compuestos con un alto exceso enantiomérico, que es un factor crítico en la producción de productos farmacéuticos enantiopuros .

Síntesis Química

Este compuesto es un precursor en la síntesis química de moléculas complejas. Su reactividad permite la formación de varios enlaces químicos, lo que lo convierte en un reactivo valioso en los laboratorios de síntesis orgánica .

Complejos de Metales de Transición

El this compound se utiliza en la síntesis y el estudio de complejos de metales de transición. Estos complejos tienen una amplia gama de aplicaciones, incluida la catálisis, la ciencia de los materiales y como modelos para sistemas biológicos .

Síntesis de Péptidos en Fase de Solución

También es un reactivo clave en la síntesis de péptidos en fase de solución. Este método se utiliza para producir péptidos para fines de investigación, como el estudio de interacciones proteína-proteína y otros procesos biológicos .

Reacciones en la Posición Bencílica

Por último, el this compound participa en reacciones en la posición bencílica. Esto incluye reacciones de vía SN1, que son importantes para crear una variedad de compuestos orgánicos con grupos funcionales específicos .

Mecanismo De Acción

- Phenylglycine chloride is an organic compound with the formula C₆H₅CH(NH₂)CO₂H. It is a non-proteinogenic α-amino acid related to alanine, but with a phenyl group in place of the methyl group .

- Phenylglycine chloride may exert its effects through covalent modification of proteins or enzymes. Chlorination of phenylglycine residues is a common modification observed in phenylglycine-containing natural products .

Target of Action

Mode of Action

Análisis Bioquímico

Biochemical Properties

Phenylglycine chloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and other complex molecules. It interacts with various enzymes, proteins, and biomolecules. For instance, it is involved in the biosynthesis of non-ribosomal peptides, where it is incorporated into peptide chains by non-ribosomal peptide synthetases . These interactions are crucial for the formation of biologically active compounds, including antibiotics and other therapeutic agents.

Cellular Effects

Phenylglycine chloride influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of metabotropic glutamate receptors, which play a role in neurotransmission and synaptic plasticity . Additionally, phenylglycine chloride can impact the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and function.

Molecular Mechanism

At the molecular level, phenylglycine chloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been reported to inhibit the activity of certain GTPases, which are involved in various cellular processes such as cell division and signal transduction . These binding interactions lead to changes in gene expression and cellular function, highlighting the compound’s versatile biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenylglycine chloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that phenylglycine chloride is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to phenylglycine chloride has been observed to affect cellular function, including alterations in cell proliferation and differentiation.

Dosage Effects in Animal Models

The effects of phenylglycine chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses. At high doses, phenylglycine chloride can be toxic, leading to adverse effects such as organ damage or impaired physiological function . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

Phenylglycine chloride is involved in several metabolic pathways. It interacts with enzymes such as hydroxymandelate synthase and phenylpyruvate dehydrogenase, which are key players in the biosynthesis of aromatic amino acids and related compounds . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of phenylglycine chloride within cells and tissues are mediated by specific transporters and binding proteins. For example, chloride channels and transporters play a crucial role in the movement of phenylglycine chloride across cellular membranes . These transport mechanisms ensure the proper localization and accumulation of the compound within specific cellular compartments, which is essential for its biochemical activity.

Subcellular Localization

Phenylglycine chloride exhibits specific subcellular localization patterns. It is often found in the cytoplasm and can be targeted to specific organelles such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its functional sites within the cell. The subcellular localization of phenylglycine chloride is crucial for its activity and function, as it allows the compound to interact with its target biomolecules effectively.

Actividad Biológica

Phenylglycine chloride, specifically (R)-(-)-2-Phenylglycine chloride hydrochloride, is a chiral building block with significant implications in biochemistry and medicinal chemistry. This compound plays a crucial role in enzyme mechanisms, protein-ligand interactions, and the synthesis of bioactive compounds. Below, we delve into its biological activity, synthesis methods, and applications, supported by data tables and research findings.

The molecular formula of (R)-(-)-2-Phenylglycine chloride hydrochloride is with a molecular weight of approximately 206.066 g/mol. The compound features a phenyl group attached to a glycine backbone, with a chloride substituent adjacent to the amino group. Its stereochemistry is critical for biological activity, particularly in asymmetric synthesis.

Synthesis Methods

Various synthetic routes are available for producing (R)-(-)-2-Phenylglycine chloride hydrochloride. These include:

- Direct Chlorination : Chlorination of phenylglycine using reagents like thionyl chloride.

- Asymmetric Synthesis : Utilizing chiral catalysts to ensure the desired configuration.

- Biocatalysis : Employing engineered enzymes for selective transformations.

Enzyme Interactions

Phenylglycine chloride is known to influence enzyme specificity and activity due to its stereochemical properties. It can bind at active sites of enzymes, facilitating substrate conversion through unique transition states:

- Mechanism of Action : The compound’s interaction with enzymes often involves stabilizing transition states or altering enzyme conformations, which can enhance or inhibit enzymatic reactions.

Medicinal Applications

Research indicates that phenylglycine derivatives exhibit potential therapeutic effects against various conditions:

- Neurological Disorders : Studies have shown that phenylglycine derivatives can act as intermediates in the synthesis of drugs targeting neurological diseases.

- Cardiovascular Conditions : The compound's bioactivity extends to potential applications in cardiovascular therapies.

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that phenylglycine derivatives could inhibit tumor growth by interfering with specific metabolic pathways involved in cancer cell proliferation .

- Cystic Fibrosis Treatment : Research has indicated that phenylglycine compounds may correct defective protein folding in cystic fibrosis, offering a novel therapeutic approach .

- TRPV1 Antagonists : A combinatorial chemistry approach has led to the development of new phenylglycinamide derivatives that act as TRPV1 antagonists, which are important in pain management therapies .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-amino-2-phenylacetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c9-8(11)7(10)6-4-2-1-3-5-6/h1-5,7H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAZEHJUPLREOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20865976 | |

| Record name | Amino(phenyl)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20865976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39478-47-2 | |

| Record name | Phenylglycine chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039478472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.